Fmoc-Val-Cit-PAB-MMAE

Description

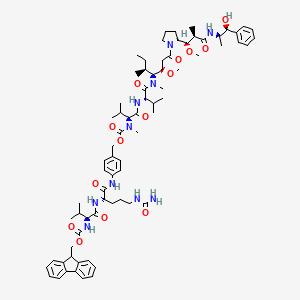

Structure

2D Structure

Properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H104N10O14/c1-15-45(8)63(58(94-13)39-59(84)83-38-24-32-57(83)65(95-14)46(9)66(86)76-47(10)64(85)49-25-17-16-18-26-49)81(11)70(90)61(43(4)5)79-69(89)62(44(6)7)82(12)73(93)97-40-48-33-35-50(36-34-48)77-67(87)56(31-23-37-75-71(74)91)78-68(88)60(42(2)3)80-72(92)96-41-55-53-29-21-19-27-51(53)52-28-20-22-30-54(52)55/h16-22,25-30,33-36,42-47,55-58,60-65,85H,15,23-24,31-32,37-41H2,1-14H3,(H,76,86)(H,77,87)(H,78,88)(H,79,89)(H,80,92)(H3,74,75,91)/t45-,46+,47+,56-,57-,58+,60-,61-,62-,63-,64+,65+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQGFVOXIOMBMC-UUMMFNFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H104N10O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1345.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Val-Cit-PAB-MMAE structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Val-Cit-PAB-MMAE, a key component in the development of Antibody-Drug Conjugates (ADCs). The guide details its chemical structure, physicochemical properties, and the underlying mechanism of action that enables targeted drug delivery. Furthermore, it outlines detailed experimental protocols for its synthesis, characterization, and the evaluation of its cytotoxic effects.

Introduction

This compound is a drug-linker conjugate widely utilized in the field of oncology for the targeted delivery of cytotoxic agents to cancer cells.[1] It is a precursor for the potent payload in many ADCs.[][3] The molecule is meticulously designed with several key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl carbamate (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[][4] This modular design ensures stability in systemic circulation and facilitates the specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.[]

Chemical Structure and Components

The structure of this compound is a sophisticated assembly of four distinct functional units, each playing a critical role in its overall function.

Caption: Molecular components of this compound.

-

Fmoc Group: The fluorenylmethyloxycarbonyl group is a common amine protecting group used in solid-phase peptide synthesis.[] In this conjugate, it protects the N-terminal of the valine residue.

-

Val-Cit Linker: This dipeptide sequence is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This enzymatic cleavage is the primary mechanism for the targeted release of the payload.

-

PAB Spacer: The para-aminobenzyl carbamate spacer acts as a self-immolative linker. Following the cleavage of the Val-Cit linker, the PAB spacer spontaneously undergoes a 1,6-elimination reaction, leading to the release of the unmodified MMAE payload.

-

MMAE Payload: Monomethyl auristatin E is a potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[] Its high cytotoxicity makes it an effective cancer-killing agent when delivered specifically to tumor cells.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its derivatives is presented below.

| Property | Value | Reference |

| This compound | ||

| CAS Number | 1350456-56-2 | [3] |

| Molecular Formula | C₇₃H₁₀₄N₁₀O₁₄ | [3] |

| Molecular Weight | 1345.67 g/mol | [1][3] |

| Purity | >98% | [3] |

| Appearance | Pale yellow solid | [5] |

| Storage | Store at -20°C, sealed in dry conditions. | [3][6] |

| Solubility | DMSO: ≥ 30 mg/mL (22.29 mM) | [1][4][7] |

| MC-Val-Cit-PAB-MMAE | ||

| CAS Number | 646502-53-6 | [8] |

| Molecular Formula | C₆₈H₁₀₅N₁₁O₁₅ | [8] |

| Molecular Weight | 1316.7 g/mol | [8] |

| Purity | 98% | [8] |

| Storage | -20°C | [8] |

| Solubility | DMSO, DCM, DMF | [8] |

| Val-Cit-PAB-MMAE | ||

| CAS Number | 644981-35-1 | [] |

| Molecular Formula | Not specified | |

| Molecular Weight | Not specified | |

| Purity | Not specified | |

| Storage | Not specified | |

| Solubility | DMSO: ≥ 110 mg/mL (97.91 mM) | [9] |

Mechanism of Action: Targeted Drug Release

The efficacy of ADCs constructed with this compound relies on a multi-step process that ensures the targeted release of the cytotoxic payload within cancer cells.

Caption: Mechanism of action of an ADC utilizing a Val-Cit-PAB-MMAE linker.

-

Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via endocytosis, forming an endosome.

-

Trafficking: The endosome containing the ADC traffics to and fuses with a lysosome.

-

Cleavage and Release: Within the acidic environment of the lysosome, cathepsin B, a protease, cleaves the Val-Cit dipeptide linker.[] This is followed by the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.

-

Tubulin Inhibition: The released MMAE binds to tubulin, a key component of microtubules.[]

-

Mitotic Arrest and Apoptosis: The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from the activated ester linker Fmoc-VC-PAB-PNP and MMAE.[5]

Materials:

-

Fmoc-VC-PAB-PNP (1.1 equivalents)

-

MMAE (1.0 equivalent)

-

1-Hydroxybenzotriazole (HOBt) (1.0 equivalent)

-

Anhydrous Dimethylformamide (DMF)

-

Dry Pyridine

-

High-Performance Liquid Chromatography (HPLC) for reaction monitoring

-

Semi-preparative HPLC for purification

-

Lyophilizer

Procedure:

-

Dissolve Fmoc-VC-PAB-PNP (64 mg, 84 µmol), MMAE (56 mg, 76 µmol), and HOBt (10 mg, 76 µmol) in a mixture of anhydrous DMF (2 mL) and dry pyridine (0.5 mL).[5]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using HPLC.

-

Upon completion of the reaction, purify the crude product by semi-preparative HPLC.

-

Lyophilize the purified fractions to obtain Fmoc-VC-PAB-MMAE as a pale yellow solid (yield: 65 mg, 78%).[5]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by the following methods:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight. For C₇₃H₁₀₄N₁₀O₁₄, the calculated [M+H]⁺ is 1345.7811.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure.[5]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxicity of MMAE or an ADC containing the vc-MMAE linker using a colorimetric MTT assay.[10][11]

Materials:

-

Cancer cell line of interest (e.g., breast cancer cell lines MDA-MB-468 and MDA-MB-453)[10]

-

Complete cell culture medium

-

This compound or a relevant ADC

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl[12]

-

96-well microplates

-

Microplate reader

Procedure:

References

- 1. This compound | TargetMol [targetmol.com]

- 3. This compound, ADC linker, 1350456-56-2 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. 1350456-56-2|this compound|BLD Pharm [bldpharm.com]

- 7. abmole.com [abmole.com]

- 8. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

The Linchpin of Precision: A Technical Guide to the Role of the Fmoc Protecting Group in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biopharmaceuticals, which couple the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug, demand a highly controlled and precise synthetic strategy. Central to this strategy is the use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group playing a pivotal role, particularly in the construction of the linker component that bridges the antibody and the cytotoxic payload. This technical guide provides an in-depth exploration of the function of the Fmoc protecting group in ADC synthesis, detailing its mechanism, application in linker synthesis, and the associated experimental protocols.

The Indispensable Role of Protecting Groups in ADC Synthesis

The synthesis of an ADC is a multi-step process involving the modification of a large biomolecule (the antibody), the synthesis of a potent cytotoxic agent, and the creation of a linker that connects the two. To prevent unwanted side reactions and ensure that the conjugation occurs at specific, predetermined sites, reactive functional groups on the linker, and sometimes the payload, must be temporarily masked. This is the fundamental role of protecting groups.

An ideal protecting group for ADC synthesis should be:

-

Stable under the conditions required for subsequent reaction steps.

-

Selectively removable under mild conditions that do not compromise the integrity of the antibody or the cytotoxic drug.

-

Orthogonal to other protecting groups used in the synthesis, allowing for their independent removal.

The Fmoc group, a base-labile protecting group, has emerged as a cornerstone in the synthesis of peptide-based linkers for ADCs due to its robust nature under acidic and neutral conditions and its clean, efficient removal with a mild base.

The Fmoc Group: A Versatile Tool for Amine Protection

The Fmoc group is primarily used to protect the N-terminus of amino acids during solid-phase peptide synthesis (SPPS), the standard method for producing the peptide linkers commonly used in ADCs.[1] Its fluorenyl ring system is the key to its base-lability.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a β-elimination reaction initiated by a base, typically a secondary amine like piperidine.[1]

Figure 1: Mechanism of Fmoc deprotection.

The process involves:

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.

-

β-Elimination: This leads to the formation of a carbanion intermediate, which is unstable and undergoes β-elimination.

-

Release of the Amine: The elimination process cleaves the carbamate bond, releasing the deprotected amine and dibenzofulvene.

-

Trapping of Dibenzofulvene: The liberated dibenzofulvene is a reactive electrophile that can undergo side reactions. The secondary amine used for deprotection also acts as a scavenger, trapping the dibenzofulvene to form a stable adduct.

Fmoc in Action: Synthesis of Peptide Linkers for ADCs

The most prominent role of the Fmoc group in ADC synthesis is in the solid-phase synthesis of peptide linkers. These linkers are designed to be stable in circulation but are cleaved by specific enzymes, such as cathepsin B, upon internalization into the target cancer cell, releasing the cytotoxic payload. A widely used cleavable linker is the valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer.

Solid-Phase Peptide Synthesis (SPPS) of a Val-Cit Linker

The synthesis of a peptide linker on a solid support follows a cyclical process of deprotection and coupling.

Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle for a peptide linker.

This iterative process allows for the precise assembly of the desired peptide sequence on the solid support. The Fmoc group's stability to the coupling reagents and its selective removal under mild basic conditions are critical for the high fidelity of this process.

Synthesis of a Complete Linker-Payload Construct

After the synthesis of the peptide linker, the cytotoxic payload is attached. The Fmoc group on the N-terminus of the linker remains in place during this step to prevent side reactions.

Figure 3: Overall workflow for ADC synthesis using an Fmoc-protected linker.

The synthesis of a common linker-payload, Fmoc-Val-Cit-PAB-MMAE, is a well-established procedure.

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PAB[2][3][4]

Materials:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

-

Ethyl acetate

Procedure:

-

Dissolve p-aminobenzyl alcohol (1.0 eq) in a mixture of dichloromethane and methanol.

-

Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (2.0 eq) to the solution and stir at room temperature.

-

After a few minutes, add Fmoc-Val-Cit-OH (1.0 eq) in one portion.

-

Stir the resulting solution at room temperature for 14-18 hours.

-

Remove the solvents under reduced pressure.

-

Triturate the residue with diethyl ether and wash sequentially with diethyl ether and ethyl acetate to yield Fmoc-Val-Cit-PAB as a solid.

Synthesis of this compound[5]

Materials:

-

Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate activated linker)

-

Monomethyl auristatin E (MMAE)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Pyridine

Procedure:

-

Dissolve Fmoc-Val-Cit-PAB-PNP (1.1 eq), MMAE (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF and pyridine.

-

Stir the reaction mixture at room temperature and monitor its progress by HPLC.

-

Upon completion, purify the crude product by semi-preparative HPLC.

-

Lyophilize the collected fractions to obtain this compound as a solid.

Fmoc Deprotection of the Linker-Payload[3][5]

Materials:

-

This compound

-

Piperidine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound in DMF.

-

Add piperidine (typically 20% v/v in DMF) to the solution.

-

Stir the reaction at room temperature for 20-30 minutes.

-

Monitor the deprotection by TLC or HPLC.

-

Upon completion, the deprotected linker-payload can be purified or used directly in the next conjugation step after removal of excess piperidine and DMF under reduced pressure.

Conjugation to the Antibody[6]

Materials:

-

Deprotected Val-Cit-PAB-MMAE with a maleimide group (MC-VC-PAB-MMAE)

-

Monoclonal antibody (e.g., anti-CD30)

-

Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

-

Phosphate-buffered saline (PBS)

Procedure:

-

Partially reduce the interchain disulfide bonds of the antibody with a controlled amount of TCEP in PBS.

-

Remove the excess reducing agent.

-

Add the maleimide-activated linker-payload (MC-VC-PAB-MMAE) to the reduced antibody solution.

-

Allow the conjugation reaction to proceed at a controlled temperature (e.g., 4°C or room temperature).

-

Quench any unreacted maleimide groups.

-

Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, excess linker-payload, and aggregates.

Quantitative Data

The efficiency of each step in the synthesis is crucial for the overall yield and purity of the final ADC.

| Step | Product | Typical Yield | Purity | Reference(s) |

| Amide Coupling | Fmoc-Val-Cit-PAB | 82-98% | >95% | [2][3] |

| Payload Coupling | This compound | 78% | >95% | [4] |

| Dipeptide Synthesis | Fmoc-Val-Cit-PABOH | 85-95% | Single diastereomer | [5] |

| Linker Synthesis | Mc-Val-Cit-PABOH | 50% (overall from L-Citrulline) | High | [5] |

| ADC Parameter | Method | Typical Result | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | HIC-UV/Vis, Mass Spectrometry | 2-4 for cysteine conjugation | [6] |

| Conjugation Efficiency | Varies with mAb and linker | 75-90% (for some methods) | [7] |

| Final ADC Purity | SEC, HIC | >95% monomer | [] |

Challenges and Future Directions

While the Fmoc group is a powerful tool, its use in ADC synthesis is not without challenges.

-

Incomplete Deprotection: Incomplete removal of the Fmoc group during SPPS can lead to deletion sequences in the peptide linker.[9]

-

Side Reactions: The dibenzofulvene intermediate can react with nucleophilic side chains of the peptide if not efficiently scavenged.

-

Racemization: The activation of Fmoc-amino acids for coupling can sometimes lead to racemization, particularly for sensitive amino acids.

-

Scale-up: The multi-step nature of ADC synthesis presents challenges for large-scale manufacturing, requiring robust and highly optimized processes.

Future research is focused on developing novel protecting groups and linker technologies that offer even greater control and efficiency. This includes exploring alternative deprotection chemistries that are even milder and more orthogonal to existing methods, as well as developing new conjugation strategies that lead to more homogeneous ADCs with improved therapeutic indices.

Conclusion

The Fmoc protecting group is an essential component in the synthetic chemist's toolbox for the construction of antibody-drug conjugates. Its strategic application in the solid-phase synthesis of peptide linkers enables the precise and controlled assembly of these critical components. A thorough understanding of the chemistry of the Fmoc group, including its mechanism of deprotection and its compatibility with the sensitive nature of antibodies and cytotoxic payloads, is paramount for the successful development and manufacturing of the next generation of targeted cancer therapies. As ADC technology continues to evolve, the principles of orthogonal protection, exemplified by the use of the Fmoc group, will remain a cornerstone of this complex and life-saving field.

References

- 1. genscript.com [genscript.com]

- 2. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blog - Common Side Reactions in Fmoc Solid-Phase Peptide Synthesis [iris-biotech.de]

A Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit Linker in Antibody-Drug Conjugates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][][3] An ADC's architecture comprises three key components: a monoclonal antibody for precise targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that connects them.[4][5] The linker is a critical determinant of an ADC's efficacy and safety, ensuring stability in circulation and facilitating the timely release of the payload within the target cell.[3][6]

Among the various linker strategies, protease-cleavable linkers have gained prominence. The valine-citrulline (Val-Cit) dipeptide linker is a widely adopted, enzymatically labile linker utilized in numerous preclinical and clinically approved ADCs, including the FDA-approved Adcetris® (brentuximab vedotin).[1][][3] This guide provides an in-depth examination of the core mechanism by which the lysosomal protease Cathepsin B recognizes and cleaves the Val-Cit linker, leading to the intracellular release of the cytotoxic payload.

Core Mechanism: From Cellular Uptake to Payload Release

The therapeutic action of a Val-Cit-linked ADC is initiated by its binding to a specific antigen on the surface of a cancer cell. This is followed by a multi-step intracellular process that culminates in the release of the cytotoxic drug.

-

Receptor-Mediated Endocytosis: The ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, forming an endosome.

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by an acidic environment (pH 4.5-5.0).

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B, a cysteine protease that is often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide.[] The cleavage occurs at the amide bond C-terminal to the citrulline residue.[8][9][10][11] While Cathepsin B is the primary enzyme associated with this cleavage, other lysosomal proteases such as Cathepsin S, L, and F have also been shown to be involved.[8][9][11]

-

Self-Immolation and Payload Release: The Val-Cit linker is commonly used in conjunction with a p-aminobenzyl carbamate (PABC) self-immolative spacer.[][12][13] The enzymatic cleavage of the dipeptide by Cathepsin B unmasks a free amine on the PABC spacer. This triggers a spontaneous 1,6-elimination reaction, which results in the release of the unmodified, active cytotoxic payload and carbon dioxide.[3][12][13] This self-immolative feature is crucial as it ensures a traceless release of the drug.[13][14]

Mandatory Visualizations

Caption: ADC internalization and intracellular drug release pathway.

Caption: Cathepsin B cleavage and self-immolation mechanism.

Caption: Workflow for an in vitro Cathepsin B cleavage assay.

Quantitative Data Summary

The cleavage efficiency and stability of the Val-Cit linker are critical parameters in ADC design. These are influenced by the specific dipeptide sequence and the biological matrix.

| Parameter | Linker | Condition / Matrix | Value / Observation | Reference(s) |

| Cleavage Rate | Val-Cit | Isolated Cathepsin B | Half-life of 240 min for doxorubicin release. | [12] |

| Val-Ala | Isolated Cathepsin B | Cleaved at half the rate of the Val-Cit linker. | [12] | |

| Phe-Lys | Isolated Cathepsin B | Rapidly cleaved with a half-life of 8 min. | [12] | |

| Plasma Stability | Val-Cit | Mouse Plasma | Unstable; susceptible to cleavage by carboxylesterase 1C (Ces1C). | [8][9][11][15] |

| Val-Cit | Human & Monkey Plasma | Generally stable. | [3][14] | |

| Glu-Val-Cit | Mouse Plasma | Exceptionally high long-term stability; resists Ces1C cleavage. | [14][16] | |

| Specificity | cBu-Cit | Intracellular (Cathepsin Inhibitors) | Drug release suppressed >75% by Cathepsin B inhibitor. | [17] |

| Val-Cit | Intracellular (Cathepsin Inhibitors) | Resistant to single-protease inhibitors (<15% inhibition). | [17] |

Experimental Protocols

Protocol 1: In Vitro ADC Cleavage Assay by Purified Human Cathepsin B

This protocol is designed to quantify the rate of linker cleavage and the change in the drug-to-antibody ratio (DAR) over time.

A. Materials and Reagents:

-

Antibody-Drug Conjugate (ADC) sample (e.g., 1 mg/mL)

-

Recombinant Human Cathepsin B (e.g., from human liver)

-

Activation Buffer: 25 mM MES-Na, 40 µM Dithiothreitol (DTT), pH 5.0[18] (Alternative: 30 mM DTT / 15 mM EDTA-Na₂)[19]

-

Reaction Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0, pre-warmed to 37°C[19]

-

Quenching Solution: EDTA-free protease inhibitor cocktail (100x solution)[18]

-

HPLC or LC-MS system with a suitable column (e.g., MabPac RP, 4 µm)[18]

B. Procedure:

-

Activate Cathepsin B: Prepare a stock solution of Cathepsin B. Immediately before use, add a small volume of the stock (e.g., 5 µL) to the activation buffer (e.g., 10 µL) and incubate for 15 minutes at room temperature to activate the enzyme.[19]

-

Prepare Reaction Mixture: Pre-warm the ADC sample in reaction buffer to 37°C for 10 minutes.[18]

-

Initiate Cleavage Reaction: Add the pre-activated Cathepsin B solution to the ADC sample to initiate the reaction. A final enzyme concentration of ~10 ng/µL is a typical starting point.[18] Maintain incubation at 37°C.

-

Collect Timepoints: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.[18]

-

Quench Reaction: Immediately treat the aliquot with the protease inhibitor cocktail (e.g., 0.5 µL of 100x stock) to stop the enzymatic reaction.[18]

-

Sample Analysis: Analyze all quenched samples by HPLC or LC-MS.[6][18]

-

HPLC: Use a reverse-phase column. Elute with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).[18] Monitor the UV chromatogram to determine the peak areas corresponding to the intact ADC and cleaved species. Calculate the average DAR based on the relative peak areas.[18]

-

LC-MS: High-resolution mass spectrometry can provide more detailed information on the specific cleavage products and confirm the identity of released payloads.[5][20]

-

Protocol 2: Cell-Based Cathepsin B Activity Assay using a Fluorogenic Substrate

This protocol assesses general intracellular Cathepsin B activity, which is a prerequisite for Val-Cit linker cleavage.

A. Materials and Reagents:

-

Cells in culture (adherent or suspension)

-

Cathepsin B Assay Kit containing a cell-permeant fluorogenic substrate (e.g., Rhodamine 110-(RR)₂ substrate).

-

Hoechst 33342 for nuclear counterstaining.

-

Fluorescence microscope or flow cytometer.

B. Procedure:

-

Cell Culture: Plate cells and grow to desired confluency. Apply experimental conditions or treatments as needed.

-

Substrate Addition: Add the Rhodamine 110 substrate directly to the cell culture media according to the manufacturer's instructions. No cell lysis is required as the substrate is membrane-permeant.

-

Incubation: Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C. During this time, active Cathepsin B will cleave the substrate, releasing the fluorophore and generating a green fluorescent signal.

-

Nuclear Staining (Optional): Add Hoechst 33342 to the media to stain the cell nuclei for better visualization and cell counting.

-

Analysis:

-

Fluorescence Microscopy: Visualize cells using appropriate filter sets (e.g., ~500 nm excitation / ~525 nm emission for the Rhodamine substrate; UV excitation for Hoechst). Cells with higher Cathepsin B activity will appear brighter green.

-

Flow Cytometry: Harvest cells and analyze the green fluorescence intensity to quantify the level of Cathepsin B activity on a per-cell basis.

-

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a sophisticated and highly effective mechanism for the targeted release of cytotoxic payloads from ADCs. Its reliance on the unique enzymatic environment of the lysosome provides a crucial layer of selectivity, enhancing the therapeutic index of the conjugate. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental validation, is essential for the rational design and optimization of next-generation ADCs. Future research continues to focus on refining linker chemistry to further improve plasma stability, particularly in preclinical species, and to modulate cleavage kinetics for optimal therapeutic outcomes.[14][21]

References

- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. biopharminternational.com [biopharminternational.com]

- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris-biotech.de [iris-biotech.de]

- 13. iris-biotech.de [iris-biotech.de]

- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human cathepsin B-mediated cleavage assay [bio-protocol.org]

- 19. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemexpress.com [chemexpress.com]

An In-depth Technical Guide to the Mechanism of Tubulin Inhibition by Monomethyl Auristatin E (MMAE) in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10, which was originally isolated from the marine mollusk Dolabella auricularia.[1][2][3] Due to its high cytotoxicity, MMAE is not suitable for use as a standalone chemotherapeutic agent. Instead, its therapeutic potential is harnessed by attaching it as a cytotoxic payload to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs).[1][2] This strategy allows for the targeted delivery of MMAE to cancer cells that overexpress a specific surface antigen recognized by the mAb, thereby maximizing efficacy while minimizing systemic toxicity. Once the ADC binds to the target cell and is internalized, the linker is cleaved—often by lysosomal proteases like cathepsin—releasing the active MMAE into the cytoplasm to exert its effect.[1][4] The primary mechanism of action of MMAE is the potent inhibition of cell division by disrupting microtubule dynamics.[1][4][5]

Core Mechanism: Inhibition of Tubulin Polymerization

The efficacy of MMAE stems from its interaction with tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are critical components of the cytoskeleton. They play essential roles in maintaining cell structure, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division.

Binding to the Tubulin Dimer

MMAE is classified as a vinca-site antimitotic agent.[6] Structural studies have revealed that MMAE binds at a distinct peptide site on the β-tubulin subunit, located at the inter-dimer interface between two longitudinally aligned tubulin molecules (the β₁/α₂ interface).[6][7] This binding site is near the exchangeable GTP-binding site on β-tubulin and partially overlaps with the binding site of vinca alkaloids. The high-affinity binding of MMAE involves interactions with the T5 loop, H6 helix, and H6-H7 loop of the β-tubulin subunit.[6]

Disruption of Microtubule Dynamics

Upon binding to tubulin, MMAE potently inhibits its polymerization into microtubules.[1][4][8] The binding stoichiometry is approximately one molecule of MMAE per tubulin heterodimer.[9][10] This interaction has several profound effects on microtubule dynamics:

-

Inhibition of Assembly: MMAE reduces both the rate and the overall extent of microtubule assembly.[9][10]

-

Suppression of Dynamics: It suppresses the dynamic instability of microtubules, which is the essential process of switching between periods of growth and shortening required for proper mitotic spindle function.[9][10]

-

Induction of Structural Defects: MMAE can introduce structural defects along the length of pre-formed microtubules and cause the ends to peel.[10]

This powerful disruption of microtubule formation and function is the initiating event that leads to the cytotoxic effects of MMAE.

Downstream Cellular Consequences

The inhibition of tubulin polymerization by MMAE triggers a cascade of events within the cancer cell, culminating in apoptosis.

Mitotic Spindle Collapse and G2/M Cell Cycle Arrest

The primary downstream effect of microtubule disruption is the failure to form a functional mitotic spindle during the M phase of the cell cycle. The mitotic spindle is a complex microtubule-based apparatus responsible for accurately segregating chromosomes into daughter cells. In the presence of MMAE, the microtubule network collapses, preventing chromosomes from aligning at the metaphase plate.[4][8] This failure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The activated SAC halts the cell cycle at the G2/M transition, preventing the cell from proceeding into anaphase with a defective spindle.[4][11][12] This results in a significant accumulation of cells in the G2/M phase, a hallmark of treatment with microtubule-targeting agents.[12][13][14]

Induction of Apoptosis via Mitotic Catastrophe

Prolonged arrest in the G2/M phase ultimately triggers programmed cell death, or apoptosis, through a process often termed "mitotic catastrophe".[12] Unable to complete mitosis or repair the microtubule damage, the cell activates the intrinsic apoptotic pathway. This is characterized by:

-

Caspase Activation: The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[15][16]

-

PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases, a classic marker of apoptosis.[15][16]

-

Regulation by Bcl-2 Family: Changes in the expression of Bcl-2 family proteins, such as the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[15]

The signaling pathway diagram below illustrates this complete mechanism of action.

Caption: Signaling pathway of MMAE-induced tubulin inhibition and apoptosis.

Quantitative Data Summary

The cytotoxic potency of MMAE is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC-3 | Prostate Cancer | ~2.0 | [12] |

| C4-2B | Prostate Cancer | ~2.0 | [12] |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [3][17] |

| HEK293 | Kidney (Embryonic) | 4.24 ± 0.37 | [3][17] |

| HCT-116 | Colon Cancer | picomolar to low nanomolar | [12] |

| PANC-1 | Pancreatic Cancer | picomolar to low nanomolar | [12] |

Additionally, the binding affinity of a fluorescently-labeled MMAE derivative (Fl-MMAE) to free tubulin has been determined.

| Parameter | Value | Method | Reference |

| KD | 291 nM | Fluorescence Polarization | [6][18] |

Key Experimental Protocols

The mechanism of MMAE has been elucidated through several key in vitro experiments. Detailed methodologies are provided below.

Tubulin Polymerization Assay (Light Scattering)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).

-

Reagents & Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

MMAE stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with 96-well plate reader (340 nm)

-

Low-volume 96-well plates

-

-

Protocol:

-

Prepare the final polymerization buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[19] Keep on ice.

-

Prepare serial dilutions of MMAE in polymerization buffer. Include a "buffer only" control and a "DMSO vehicle" control.

-

Pre-warm the 96-well plate and the spectrophotometer to 37°C.[19]

-

On ice, dilute the purified tubulin stock to a final concentration of 3.0 mg/mL in the polymerization buffer.[19][20]

-

To the pre-warmed plate, add 10 µL of the MMAE dilutions or controls to appropriate wells.

-

Initiate the reaction by adding 90 µL of the 3.0 mg/mL tubulin solution to each well. Mix quickly but gently to avoid bubbles.

-

Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[20]

-

Analyze the data by plotting absorbance vs. time. The rate of polymerization (Vmax) and the maximal polymer mass (Amax) can be calculated. A decrease in these parameters relative to the control indicates inhibition.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with MMAE.

-

Reagents & Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MMAE stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of MMAE (e.g., 4 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[12][13]

-

Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[21] Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells (e.g., 850 x g for 5 minutes) and discard the ethanol.

-

Wash the cells with PBS to remove residual ethanol.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[21]

-

Incubate in the dark at room temperature for 20-30 minutes.

-

Analyze the samples on a flow cytometer, exciting at 488 nm and measuring fluorescence in the red channel (e.g., PE-Texas Red).

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Immunofluorescence Microscopy for Microtubule Staining

This method allows for the direct visualization of the microtubule network within cells to observe the disruptive effects of MMAE.

-

Reagents & Materials:

-

Cells cultured on glass coverslips in a multi-well plate

-

MMAE stock solution

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin [BSA] in PBS)

-

Primary antibody: Mouse anti-α-tubulin antibody (e.g., 1:1000 dilution)

-

Secondary antibody: Fluorescently-conjugated goat anti-mouse antibody (e.g., Alexa Fluor 488, 1:1000)

-

Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Seed cells on sterile glass coverslips and allow them to adhere.

-

Treat cells with MMAE (e.g., 4 nM) or vehicle control for the desired time (e.g., 24 hours).[5]

-

Gently wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[22]

-

Wash three times with PBS.

-

Permeabilize the cell membranes with Permeabilization Buffer for 10-20 minutes.[22][23]

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[24][25]

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[24]

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5-15 minutes.[24]

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope. Look for diffuse tubulin staining and fragmented microtubule networks in MMAE-treated cells compared to the well-defined filamentous networks in control cells.

-

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. adcreview.com [adcreview.com]

- 3. researchgate.net [researchgate.net]

- 4. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

- 11. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 12. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. cytoskeleton.com [cytoskeleton.com]

- 20. 3.3. Tubulin Polymerization Assay [bio-protocol.org]

- 21. wp.uthscsa.edu [wp.uthscsa.edu]

- 22. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2.6. Immunofluorescence Staining [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

derivatives of Val-Cit-PAB-MMAE for ADC development

An In-Depth Technical Guide to Val-Cit-PAB-MMAE and Its Derivatives for Antibody-Drug Conjugate (ADC) Development

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. A critical component of ADC design is the linker system, which connects the antibody to the payload. The linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the active drug upon internalization into the target cancer cell.

The Val-Cit-PAB-MMAE system is a clinically validated and widely used linker-payload combination. It consists of the potent antimitotic agent monomethyl auristatin E (MMAE) connected to the antibody via a linker containing a valine-citrulline (Val-Cit) dipeptide, which is sensitive to cleavage by lysosomal proteases like cathepsin B, and a p-aminobenzyl carbamate (PAB) self-immolative spacer.[][2] This guide provides a detailed technical overview of Val-Cit-PAB-MMAE, its derivatives, and the key experimental protocols essential for the development of ADCs utilizing this technology.

Core Components and Mechanism of Action

The Val-Cit-PAB-MMAE system's efficacy relies on the coordinated function of its three main parts:

-

Antibody: A monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen on the surface of cancer cells.[]

-

Linker (Val-Cit-PAB):

-

Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be a substrate for cathepsin B, a protease that is highly active within the lysosomal compartment of cells.[]

-

p-Aminobenzyl Carbamate (PAB): A self-immolative spacer. Once cathepsin B cleaves the peptide bond between Citrulline and the PAB group, the PAB moiety undergoes spontaneous 1,6-elimination, ensuring the release of the payload in its unmodified, fully active form.[4][5]

-

-

Payload (MMAE): Monomethyl auristatin E is a potent synthetic antimitotic agent. By inhibiting tubulin polymerization, it disrupts the cellular microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[][2] Due to its high toxicity, MMAE is not suitable as a standalone drug but is highly effective when delivered specifically to cancer cells via an ADC.[]

The mechanism of action for an ADC utilizing this system follows a precise sequence of events, ensuring targeted cytotoxicity while minimizing systemic exposure.[][6]

Derivatives of Val-Cit-PAB-MMAE

To optimize ADC properties such as stability, solubility, and ease of manufacturing, several derivatives of the core Val-Cit-PAB-MMAE structure have been developed.

-

MC-Val-Cit-PAB-MMAE: This is a widely used precursor for ADC synthesis. It incorporates a maleimidocaproyl (MC) group, which is a thio-reactive moiety that readily forms a stable covalent bond with free sulfhydryl groups on cysteines.[] This is commonly used for conjugation to native or engineered cysteine residues on the antibody.[]

-

Fmoc-Val-Cit-PAB-MMAE: This derivative includes a Fluorenylmethyloxycarbonyl (Fmoc) protecting group, typically on the N-terminus of the valine residue.[] The Fmoc group is a common protecting group used during peptide synthesis to prevent unwanted side reactions and is removed in a subsequent step.[]

-

Hydrophilic and Stability-Enhanced Derivatives: A key challenge with Val-Cit linkers is their hydrophobicity, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[7] Furthermore, the Val-Cit linker is susceptible to premature cleavage in mouse plasma by the enzyme carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.[4][5][8] To address these issues, derivatives have been designed:

-

Glu-Val-Cit-PAB-MMAE: By adding a hydrophilic glutamic acid residue at the P3 position (N-terminal to Val), the resulting EVCit linker shows exceptional stability in mouse plasma while retaining its sensitivity to cathepsin B cleavage.[9][10] This modification improves the ADC's pharmacokinetic profile in murine models.[9]

-

PEGylated Linkers: Incorporating polyethylene glycol (PEG) spacers into the linker, such as in MAL-di-EG-Val-Cit-PAB-MMAE , increases the overall hydrophilicity of the linker-drug, which can improve solubility and pharmacokinetic properties.[11]

-

Key Experimental Protocols

The development and characterization of Val-Cit-PAB-MMAE based ADCs involve a series of critical experiments.

ADC Synthesis and Conjugation

The most common method for producing these ADCs involves conjugation to cysteine residues.

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol (-SH) groups. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent used for this purpose.[12]

-

Drug-Linker Conjugation: The maleimide-containing drug-linker, typically MC-Val-Cit-PAB-MMAE, is added to the reduced antibody solution. The maleimide group reacts with the free thiols to form a stable thioether bond.[12]

-

Purification: The resulting ADC mixture, which contains species with varying numbers of conjugated drugs, is purified to remove unconjugated drug-linker and aggregated protein. Techniques like size-exclusion chromatography (SEC) or protein A affinity chromatography are often used.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that significantly impacts the ADC's efficacy, toxicity, and pharmacokinetics.[13][14] Several analytical methods are used for its determination.

| Method | Principle | Advantages | Disadvantages |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Each conjugated drug-linker increases the molecule's overall hydrophobicity, allowing for the separation of species with different DARs (D0, D2, D4, etc.).[15] | Provides information on drug load distribution and naked antibody content. Considered a standard method for cysteine-conjugated ADCs.[15] | Not suitable for lysine-conjugated ADCs as the change in hydrophobicity is insufficient for resolution.[15] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the precise molecular weight of the intact or reduced (light and heavy chain) ADC. The DAR is calculated from the mass difference between the unconjugated antibody and the drug-loaded species.[13][16] | Highly accurate and provides detailed information on different drug-loaded species. Can be used for various conjugation types.[13] | Requires specialized equipment and can be complex, especially with heterogeneous glycosylation.[13] |

| UV/Vis Spectroscopy | Calculates the average DAR based on the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and another for the payload) and the known extinction coefficients of both components.[15][16] | Simple, rapid, and requires common laboratory equipment.[15] | Only provides the average DAR, not the distribution. Requires that the payload has a distinct absorbance peak from the antibody.[16] |

digraph "DAR_Workflow" { graph [splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Node styles node [fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="ADC Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Sample Preparation\n(e.g., Deglycosylation,\nReduction)"]; lc [label="LC Separation\n(e.g., Reversed-Phase)"]; ms [label="Mass Spectrometry\n(e.g., Q-TOF)"]; deconv [label="Deconvolution of\nMass Spectra"]; calc [label="DAR Calculation\n(Based on Mass Peaks)"]; end [label="DAR Value &\nDistribution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> lc; lc -> ms; ms -> deconv; deconv -> calc; calc -> end; }

In Vitro Cytotoxicity Assay

This assay is fundamental for determining the potency and specificity of an ADC.

-

Cell Line Selection: Choose an antigen-positive (Ag+) cell line that expresses the target antigen and an antigen-negative (Ag−) cell line as a control to assess target-specific killing.[17]

-

Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC, naked antibody, and free MMAE payload as controls.

-

Incubation: Incubate the cells for a period sufficient to observe the payload's effect. For tubulin inhibitors like MMAE, a longer incubation of 72 to 96 hours is recommended to allow for cell cycle arrest.[17]

-

Viability Measurement: Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo.[17]

-

Data Analysis: Plot cell viability against drug concentration and fit the data to a dose-response curve to calculate the IC50 (the concentration of drug that inhibits cell growth by 50%). A potent and specific ADC will have a much lower IC50 in Ag+ cells compared to Ag- cells.[17]

| Compound/Cell Line | HER2-positive (BT-474) IC50 (ng/mL) | HER2-negative (MCF-7) IC50 (ng/mL) |

| HER2-targeting ADC | Potent (e.g., <10) | High (e.g., >1000) |

| Naked HER2 Antibody | Moderate | High |

| Free MMAE | Potent (e.g., <1) | Potent (e.g., <1) |

| Note: This table presents illustrative data based on typical experimental outcomes described in the literature.[18][19] |

In Vitro Bystander Effect Assay

The bystander effect, where the released payload diffuses out of the target cell to kill adjacent antigen-negative cells, is a key feature of ADCs with membrane-permeable payloads like MMAE.[20][]

-

Co-culture Setup: Co-culture Ag+ cells with Ag− cells, often at a 1:1 ratio. The Ag− cells can be engineered to express a fluorescent protein (e.g., GFP) to distinguish them from the Ag+ population.[17][18]

-

ADC Treatment: Treat the co-culture with the ADC.

-

Incubation and Analysis: After incubation, analyze the viability of both the Ag+ and Ag− populations separately (e.g., using flow cytometry or high-content imaging).

-

Interpretation: A significant reduction in the viability of the Ag− cells in the co-culture, compared to Ag− cells treated alone, demonstrates a bystander effect.[20] This effect is crucial for treating heterogeneous tumors where not all cells express the target antigen.[22]

In Vivo Efficacy Studies

Animal models are essential for evaluating the anti-tumor activity of an ADC in a physiological setting.

-

Model System: Typically, immunodeficient mice (e.g., SCID or nude mice) are used.

-

Tumor Implantation: The mice are subcutaneously inoculated with a human cancer cell line known to express the target antigen, leading to the formation of xenograft tumors.[22]

-

Treatment: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into groups and treated with the ADC, vehicle control, naked antibody, or other controls, usually via intravenous injection.[23]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a maximum allowed size. Key efficacy readouts include tumor growth inhibition (TGI) and tumor regression.

| Linker Type | Plasma Stability | In Vivo Efficacy (Mouse Xenograft) |

| Val-Cit-PAB | Unstable in mouse plasma due to Ces1C cleavage.[8][9] | Can be compromised due to premature payload release.[8] |

| Glu-Val-Cit-PAB | Highly stable in mouse plasma.[9] | Superior anti-tumor efficacy compared to Val-Cit in mouse models.[9] |

| Note: This table summarizes findings on linker stability and its impact on preclinical efficacy.[8][9][10] |

References

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]

- 7. adcreview.com [adcreview.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]

- 11. MAL-di-EG-Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]

- 12. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. agilent.com [agilent.com]

- 15. pharmiweb.com [pharmiweb.com]

- 16. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]

- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to Fmoc-Val-Cit-PAB-MMAE for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fmoc-Val-Cit-PAB-MMAE drug-linker conjugate, a critical component in the development of modern Antibody-Drug Conjugates (ADCs). We will explore its chemical components, mechanism of action, synthesis and conjugation workflows, and key preclinical data, offering a comprehensive resource for professionals in oncology and drug development.

Core Components and Chemistry

The this compound system is a sophisticated chemical entity designed for conditional drug release. It consists of a cytotoxic payload (MMAE) connected to a linker system that can be attached to a monoclonal antibody (mAb). The "Fmoc" (Fluorenylmethyloxycarbonyl) group is a protecting group used during chemical synthesis.[] The core drug-linker, Val-Cit-PAB-MMAE, is comprised of three key functional units:

-

Val-Cit Linker: A dipeptide sequence of Valine and Citrulline. This linker is specifically designed to be stable in the systemic circulation but is readily cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2][]

-

PAB (p-aminobenzylcarbamate) Spacer: A self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB spacer spontaneously undergoes a 1,6-elimination reaction to release the active drug.[4]

-

MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent. MMAE is a tubulin polymerization inhibitor that is 100-1000 times more potent than traditional chemotherapeutics like doxorubicin.[] Its high toxicity makes it unsuitable for systemic administration on its own, but ideal as an ADC payload.[]

Mechanism of Action: From Targeted Binding to Cell Death

The efficacy of an ADC utilizing the Val-Cit-PAB-MMAE system relies on a multi-step, targeted process.

-

Circulation and Targeting: The ADC circulates systemically. The monoclonal antibody component specifically binds to a target antigen overexpressed on the surface of cancer cells.[]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically via receptor-mediated endocytosis.[6]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Enzymatic Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[2]

-

Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, releasing the unmodified, fully active MMAE payload into the cytoplasm.[4]

-

Cytotoxicity: Free MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7][8]

A crucial feature of ADCs using cleavable linkers and membrane-permeable payloads like MMAE is the "bystander effect". Once released, the uncharged MMAE molecule can diffuse across the cell membrane of the target cancer cell and enter adjacent, neighboring cells.[][10] This allows the ADC to kill not only the antigen-positive tumor cells but also nearby antigen-negative tumor cells, which is critical for treating heterogeneous tumors where antigen expression can be varied.[11]

Synthesis and Conjugation Workflow

The creation of a Val-Cit-PAB-MMAE ADC is a multi-step process involving the synthesis of the drug-linker and its subsequent conjugation to the antibody.

This protocol describes a common method for conjugating a maleimide-activated drug-linker (e.g., MC-Val-Cit-PAB-MMAE) to an antibody via partial reduction of interchain disulfide bonds.

-

Antibody Preparation:

-

Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0) containing an EDTA salt (e.g., 1 mM) to prevent thiol oxidation.

-

-

Partial Reduction:

-

Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of 1.5 to 2.5 equivalents of TCEP per mole of antibody is typically used to reduce a subset of the interchain disulfides, aiming for an average of 4 or 8 available thiol groups.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Drug-Linker Conjugation:

-

Dissolve the maleimide-activated drug-linker (e.g., MC-Val-Cit-PAB-MMAE) in a compatible organic solvent like Dimethyl sulfoxide (DMSO).

-

Add the drug-linker solution to the reduced antibody solution. A slight molar excess of the drug-linker relative to the generated thiol groups is typically used.

-

Incubate the conjugation reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove unreacted drug-linker and other small molecules using a purification method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC is exchanged into a suitable formulation buffer for storage.

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

-

Assess the level of aggregation by SEC.

-

Confirm the binding and potency of the final ADC product.

-

Preclinical Evaluation and Data

The efficacy and safety of a Val-Cit-PAB-MMAE ADC are rigorously evaluated through a series of in vitro and in vivo experiments.

These assays measure the potency of the ADC against cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)

-

Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines for specificity testing) in 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO₂.[12]

-

ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free MMAE payload in cell culture medium. Add the treatments to the appropriate wells.

-

Incubation: Incubate the plates for 72 to 144 hours. Tubulin inhibitors like MMAE often require longer incubation periods to observe the full cytotoxic effect due to their mechanism of action on the cell cycle.[12]

-

Viability Assessment:

-

Add a viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT; 10 minutes for CellTiter-Glo).

-

-

Data Acquisition: Read the plate using a microplate reader (absorbance at 570 nm for MTT; luminescence for CellTiter-Glo).

-

Analysis: Normalize the results to untreated control wells to determine the percentage of cell viability. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to calculate the IC50 value (the concentration that inhibits cell viability by 50%).

Table 1: In Vitro Cytotoxicity (IC50) of Various vc-MMAE ADCs

| ADC Target | Cell Line | HER2 Status | IC50 (nM) | Reference |

| HER2 | BT-474 | Positive (+++) | ~0.15-0.22 | [13] |

| HER2 | NCI-N87 | Positive (+++) | ~0.16 | [13] |

| HER2 | HCC1954 | Positive (+++) | ~0.64 | [13] |

| HER2 | MCF-7 | Negative (-) | ~232 | [13] |

| HER2 | MDA-MB-468 | Negative (-) | ~523 | [13] |

| EGFR | A549 | Positive | ~0.0178 | [14] |

| MUC1 | SKBR3 | N/A | 410.54 | [15] |

| Free MMAE | MCF-7 | N/A | 0.35 | [16] |

| Value expressed in mmol/L in the source publication. |

Animal models, particularly xenografts, are used to assess the anti-tumor activity of the ADC in a living system.

Experimental Protocol: Mouse Xenograft Tumor Model

-

Cell Implantation: Subcutaneously implant human tumor cells (e.g., BT-474, NCI-N87) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[13]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses).

-

Dosing: Administer the treatments, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at a specified schedule (e.g., once, or once every week).

-

Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor mouse body weight as an indicator of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Calculate metrics such as Tumor Growth Inhibition (TGI).

Table 2: In Vivo Efficacy of vc-MMAE ADCs in Xenograft Models

| ADC | Tumor Model | Dose (mg/kg) | Outcome | Reference |

| T-vc-MMAE | NCI-N87 | 1, 3, 5, 10 | Dose-dependent tumor growth inhibition | [17] |

| T-vc-MMAE | GFP-MCF7 | 1, 3, 5, 10 | Dose-dependent tumor growth inhibition | [17] |

| mil40-VA-MMAE | BT-474 | 2.5 | 3/6 mice became tumor-free | [13] |

| mil40-VA-MMAE | BT-474 | 5.0 | All mice became tumor-free with no recurrence | [13] |

| Erbitux-vc-MMAE | A549 | N/A | Effective inhibition of tumor growth | [14] |

| *Note: This study used a Val-Ala linker, which is functionally similar to Val-Cit as a cathepsin B substrate. |

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components. For vc-MMAE ADCs, three analytes are typically measured: the intact ADC (measured as antibody-conjugated MMAE or acMMAE), the total antibody, and the free, unconjugated MMAE payload.[6]

Table 3: Summary of Mean Pharmacokinetic Parameters for vc-MMAE ADCs in Humans (First Dose, 2.4 mg/kg)

| Analyte | Cmax | AUCinf (day*µg/mL) | CL (mL/day/kg) | t1/2 (days) | Reference |

| acMMAE | 80.2 - 94.6 µg/mL | 425 - 639 | 3.8 - 5.7 | 3.4 - 4.5 | [6] |

| Total Antibody | 78.4 - 93.3 µg/mL | 733 - 1200 | 2.0 - 3.3 | 6.7 - 12.0 | [6] |

| Unconjugated MMAE | 3.15 - 7.01 ng/mL | 20.3 - 42.1 (AUC_last) | N/A | 1.8 - 2.5 | [6] |

| Data is presented as the range of mean values observed across eight different vc-MMAE ADCs in Phase 1 clinical studies. |

Key observations from PK studies show that the concentration of the cytotoxic free MMAE in circulation is over 100-fold lower than the conjugated ADC, highlighting the stability of the linker in plasma. The half-life of the total antibody is significantly longer than that of the conjugated drug, indicating a gradual deconjugation or clearance of the ADC over time.[6]

Conclusion

The this compound system represents a highly successful and widely adopted platform in the field of targeted cancer therapy. Its design incorporates a potent cytotoxic agent with a sophisticated, enzyme-cleavable linker system that ensures stability in circulation while enabling potent and specific payload release within tumor cells. The resulting bystander effect provides an additional mechanism to overcome tumor heterogeneity. The well-characterized synthesis, conjugation chemistry, and preclinical behavior of this drug-linker make it a cornerstone of ADC development for researchers and drug development professionals aiming to create the next generation of precision cancer therapeutics.

References

- 2. cellmosaic.com [cellmosaic.com]

- 4. researchgate.net [researchgate.net]

- 6. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. abt-869.com [abt-869.com]

- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. herbmedpharmacol.com [herbmedpharmacol.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Critical Hinge: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful therapeutic modality is the linker, a chemical bridge that connects the antibody to the drug. The linker's properties are paramount to the success of an ADC, dictating its stability in circulation, the mechanism of payload release, and ultimately, its efficacy and safety profile. This technical guide provides a comprehensive exploration of cleavable linkers, delving into their mechanisms of action, quantitative characteristics, and the experimental protocols crucial for their evaluation.

The Rationale for Cleavable Linkers

The fundamental purpose of a cleavable linker is to ensure that the highly potent cytotoxic payload remains securely attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity. Upon reaching the target tumor cell, the linker is designed to be selectively cleaved, releasing the payload in its fully active form to exert its therapeutic effect. This controlled release mechanism is a key advantage of many successful ADCs.[1][2][3]

There are three primary strategies for triggering linker cleavage, each exploiting a distinct aspect of the tumor microenvironment or intracellular trafficking pathways: protease-mediated cleavage, pH-dependent hydrolysis, and reduction by glutathione.

Types of Cleavable Linkers and Their Mechanisms of Action

Protease-Cleavable Linkers

Protease-cleavable linkers are designed to be substrates for enzymes, primarily cathepsins, that are highly active within the lysosomal compartment of cells.[3][][5] This strategy leverages the internalization of the ADC via receptor-mediated endocytosis and its subsequent trafficking to the lysosome.

Mechanism of Action:

The most common protease-sensitive motif is the dipeptide sequence valine-citrulline (Val-Cit).[][5] Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, efficiently recognizes and cleaves the amide bond C-terminal to the citrulline residue.[5][6] This cleavage event often triggers a subsequent self-immolation of a spacer unit, such as p-aminobenzyl carbamate (PABC), which in turn liberates the unmodified, active payload.[6] Another dipeptide, valine-alanine (Val-Ala), has also been utilized and is cleaved by cathepsin B, albeit at a slower rate than Val-Cit.[7]

pH-Sensitive Linkers

This class of linkers exploits the acidic environment of the endosomal and lysosomal compartments (pH 4.5-6.2) compared to the physiological pH of the bloodstream (pH 7.4).[3][8][]

Mechanism of Action:

Hydrazone linkers are a prominent example of pH-sensitive linkers. They remain relatively stable at neutral pH but undergo rapid hydrolysis in the acidic milieu of lysosomes, releasing the payload.[8][] While effective, early generation hydrazone linkers exhibited some instability in circulation, leading to premature drug release.[8] More recent developments, such as silyl ether-based linkers, have shown improved plasma stability.[8]

Glutathione-Sensitive Linkers

These linkers are designed to be cleaved in the reducing environment of the cell's cytoplasm, which has a significantly higher concentration of glutathione (GSH) (1-10 mM) compared to the bloodstream (~5 µM).[10][11]

Mechanism of Action:

Disulfide bonds are the hallmark of these linkers. They maintain their integrity in the oxidizing environment of the plasma but are readily reduced by the high intracellular concentrations of GSH, leading to the release of the payload.[10][11] The kinetics of this release can be fine-tuned by introducing steric hindrance around the disulfide bond.[11]

Quantitative Data on Cleavable Linkers

The selection of an appropriate cleavable linker is a data-driven process. Key quantitative parameters include plasma stability (half-life), cleavage kinetics, and in vitro cytotoxicity (IC50). The following tables summarize some of the available data for different linker types.

Table 1: Plasma Stability of Cleavable Linkers